phenyl N-(3-aminophenyl)carbamate
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Overview
Description
Phenyl N-(3-aminophenyl)carbamate is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(3-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with phenyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired carbamate product.
Another method involves the use of dimethyl carbonate as a phosgene-free alternative for carbamoylation. This environmentally friendly process involves reacting 3-aminophenol with dimethyl carbonate in the presence of a catalyst such as iron-chrome (TZC-3/1) at elevated temperatures (around 150°C) .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems allows for the scalable production of carbamates without the need for hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-aminophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
Phenyl N-(3-aminophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of phenyl N-(3-aminophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(4-aminophenyl)carbamate
- Phenyl N-(2-aminophenyl)carbamate
- tert-Butyl N-(3-aminophenyl)carbamate
Uniqueness
Phenyl N-(3-aminophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with biological targets. This compound’s distinct properties make it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
phenyl N-(3-aminophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLLLRWRZSZLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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